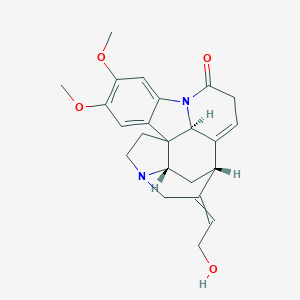
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a pyridine-based amide compound that has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide exhibits its anticonvulsant activity by modulating the GABAergic system. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. In addition, N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has a low toxicity profile and is well-tolerated in animal models. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been shown to exhibit anticonvulsant activity by reducing the frequency and duration of seizures in animal models. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has also been shown to exhibit analgesic activity by reducing pain sensitivity in animal models. In addition, N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been shown to exhibit anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can interfere with certain experiments.
Orientations Futures
There are several future directions for the research on N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide, including the synthesis of new derivatives with improved pharmacological properties, the investigation of the mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide, and the development of new applications for N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide in catalysis and material science. In addition, further studies are needed to evaluate the safety and efficacy of N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide is a pyridine-based amide compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide exhibits anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has some limitations, including its limited solubility in water and potential to form complexes with metal ions. Further research is needed to evaluate the safety and efficacy of N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide in humans and to explore its potential applications in various fields.
Méthodes De Synthèse
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using several methods, including the reaction of 2-acetylpyridine with 2-bromo-4-methylacetophenone in the presence of a base, such as potassium carbonate. The reaction produces N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide as a yellow crystalline solid with a melting point of 148-150°C. Other methods of synthesis include the reaction of 2-acetylpyridine with 2-bromo-4-methylbenzaldehyde in the presence of a base and the reaction of 2-acetylpyridine with 2-bromo-4-methylphenylhydrazine in the presence of a base.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Nom du produit |
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C14H13BrN2O |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-4-2-3-5-11(10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Clé InChI |
AADKMXSIGUGEMH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC=C(C=C2)Br |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)